Cas no 922500-95-6 (3-(Nitromethylene)oxetane)

3-(Nitromethylene)oxetane structure
3-(Nitromethylene)oxetane structure
商品名:3-(Nitromethylene)oxetane
CAS番号:922500-95-6
MF:C4H5NO3
メガワット:115.087401151657
MDL:MFCD12547195
CID:740878
PubChem ID:53346596

3-(Nitromethylene)oxetane 化学的及び物理的性質

名前と識別子

    • 3-(Nitromethylene)oxetane
    • 3-nitromethyleneoxetane
    • Oxetane, 3-(nitromethylene)-
    • 3-(nitromethylidene)oxetane
    • 3-nitromethylene-oxetane
    • 3-nitromethylenoxetane
    • YYPAYWPSPJDUBG-UHFFFAOYSA-N
    • HT858
    • 5579AC
    • PB22637
    • FCH1157115
    • OR309113
    • SY226781
    • AX8226834
    • AM20020055
    • ST24041638
    • H112256
    • 3-(Nitromethylene)oxetane (ACI)
    • SCHEMBL265642
    • MFCD12547195
    • CS-12848
    • EN300-200097
    • AKOS015907312
    • 922500-95-6
    • A1-11802
    • A900519
    • J-510917
    • FT-0684535
    • DTXSID60693533
    • DB-003426
    • MDL: MFCD12547195
    • インチ: 1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2
    • InChIKey: YYPAYWPSPJDUBG-UHFFFAOYSA-N
    • ほほえんだ: O1C/C(=C/[N+](=O)[O-])/C1

計算された属性

  • せいみつぶんしりょう: 115.026943022g/mol
  • どういたいしつりょう: 115.026943022g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55
  • 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

  • 密度みつど: 1.524
  • ゆうかいてん: 41-43℃

3-(Nitromethylene)oxetane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM109072-5g
3-(nitromethylidene)oxetane
922500-95-6 95%
5g
$*** 2023-05-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY226781-5g
5-Bromo-1H-pyrrole-3-carbaldehyde
922500-95-6 ≥95%
5g
¥9900.0 2023-09-15
Chemenu
CM109072-100mg
3-(nitromethylidene)oxetane
922500-95-6 95%
100mg
$*** 2023-05-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y14845-1g
3-(Nitromethylene)oxetane
922500-95-6 95%
1g
¥3979.0 2024-07-18
eNovation Chemicals LLC
D696868-0.1g
3-(Nitromethylene)oxetane
922500-95-6 95%
0.1g
$210 2024-07-20
eNovation Chemicals LLC
D696868-0.25g
3-(Nitromethylene)oxetane
922500-95-6 95%
0.25g
$180 2024-07-20
Enamine
EN300-200097-0.05g
3-(nitromethylidene)oxetane
922500-95-6 95%
0.05g
$91.0 2023-09-16
Enamine
EN300-200097-0.5g
3-(nitromethylidene)oxetane
922500-95-6 95%
0.5g
$363.0 2023-09-16
Enamine
EN300-200097-0.25g
3-(nitromethylidene)oxetane
922500-95-6 95%
0.25g
$194.0 2023-09-16
eNovation Chemicals LLC
D696868-5g
3-(Nitromethylene)oxetane
922500-95-6 95%
5g
$1595 2024-07-20

3-(Nitromethylene)oxetane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ;  1 h, rt
1.2 Solvents: Dichloromethane ;  rt → -78 °C
1.3 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C
リファレンス
Enzymatically-stable oxetane-based dipeptide hydrogels
McDougall, Laura; Draper, Emily R.; Beadle, Jonathan D.; Shipman, Michael; Raubo, Piotr; et al, Chemical Communications (Cambridge, 2018, 54(14), 1793-1796

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
リファレンス
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery
Chalyk, Bohdan A.; Isakov, Andrei A.; Butko, Maryna V.; Hrebeniuk, Kateryna V.; Savych, Olena V.; et al, European Journal of Organic Chemistry, 2017, 2017(31), 4530-4542

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
リファレンス
Oxetanes in Drug Discovery
Wuitschik, Georg, 2008, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Preparation and macrocyclization of peptidomimetics
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine ;  60 min, rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 90 min, -78 °C
リファレンス
Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework
Beadle, Jonathan D.; Powell, Nicola H.; Raubo, Piotr; Clarkson, Guy J.; Shipman, Michael, Synlett, 2016, 27(1), 169-172

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride
リファレンス
3-Oxetanone
Banerjee, Abhisek, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylamine ;  1 h, rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C
リファレンス
Solid-phase synthesis of oxetane modified peptides
Beadle, Jonathan D.; Knuhtsen, Astrid; Hoose, Alex; Raubo, Piotr; Jamieson, Andrew G. ; et al, Organic Letters, 2017, 19(12), 3303-3306

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine ;  30 min, rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  10 min, -78 °C; 40 min, -78 °C
リファレンス
Synthesis and structure of oxetane containing tripeptide motifs
Powell, Nicola H.; Clarkson, Guy J.; Notman, Rebecca; Raubo, Piotr; Martin, Nathaniel G.; et al, Chemical Communications (Cambridge, 2014, 50(63), 8797-8800

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Triethylamine
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride
リファレンス
Oxetanes in Drug Discovery: Structural and Synthetic Insights
Wuitschik, Georg; Carreira, Erick M.; Wagner, Bjorn; Fischer, Holger; Parrilla, Isabelle; et al, Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Triethylamine Solvents: Nitromethane ;  20 min, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  -78 °C
1.3 Reagents: Methanesulfonyl chloride ;  10 min, -78 °C; 20 min, -78 °C
リファレンス
Oxetanes as promising modules in drug discovery
Wuitschik, Georg; Rogers-Evans, Mark; Mueller, Klaus; Fischer, Holger; Wagner, Bjoern; et al, Angewandte Chemie, 2006, 45(46), 7736-7739

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  3 h, -78 °C; 2 h, -78 °C; -78 °C → rt; 12 h, rt
1.2 Reagents: Water ;  cooled
リファレンス
Preparation of 3-(aminomethyl)oxetane and its organic acid salts
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Potassium bicarbonate Solvents: Water
リファレンス
(Hetero)arylamino-cyclohexyl-sulfonyl derivatives as CCR6 inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → -78 °C; 1 h, -78 °C
リファレンス
Dibenzothiazepinone derivatives as hepatitis B core protein allosteric modulators and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of indolin-1-one derivatives as Cbl-b inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine ;  30 min, rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
リファレンス
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; Tan, Zhulin; Xu, Yibo; Sidhu, Kanwar P. S.; Qu, Bo ; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  30 min, -78 °C; 1 h, -78 °C
リファレンス
Preparation of indolylalkylamide derivatives for use as positive allosteric modulators of nicotinic acetylcholine receptor
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine ;  30 min, rt
1.2 Solvents: Dichloromethane ;  rt → -78 °C
1.3 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  10 min, -78 °C; 40 min, -78 °C; -78 °C → rt
リファレンス
Broad spectrum anti-cancer compounds for treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine ;  0 °C; 1 h, rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C
リファレンス
Development of oxetane modified building blocks for peptide synthesis
Roesner, Stefan; Beadle, Jonathan D.; Tam, Leo K. B.; Wilkening, Ina; Clarkson, Guy J.; et al, Organic & Biomolecular Chemistry, 2020, 18(28), 5400-5405

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium bicarbonate Solvents: Water
リファレンス
Method for synthesis of conjugated nitrovinyl-substituted derivatives adopting diethylaminosulfur trifluoride (DAST) reagent as elimination agent
, China, , ,

3-(Nitromethylene)oxetane Raw materials

3-(Nitromethylene)oxetane Preparation Products

3-(Nitromethylene)oxetane 関連文献

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Amadis Chemical Company Limited
(CAS:922500-95-6)3-(Nitromethylene)oxetane
A900519
清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
価格 ($):546.0/2183.0/436.0/327.0/217.0/163.0